![molecular formula C11H15ClN4 B13542598 4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound. Its chemical structure features a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at position 4 and a methyl group at position 6. This compound has garnered interest due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-chloro-6-methylphenoxyacetic acid with pentan-3-amine, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring. The detailed synthetic steps and reaction conditions can be found in the literature .
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield 4-chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine.
Análisis De Reacciones Químicas
Reactivity:: This compound can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions at the chlorine atom (position 4).
Oxidation and Reduction Reactions: Functional groups can be modified through oxidation or reduction processes.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine ring can undergo cyclization reactions to form derivatives.
Substitution: Alkyl halides, amines, and bases.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The major products depend on the specific reaction conditions and substituents. Derivatives with varied functional groups can be obtained.
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine has found applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold for designing novel pharmaceuticals.
Biological Studies: It may interact with specific receptors or enzymes, impacting cellular processes.
Industry: Its derivatives could serve as intermediates for other compounds.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with molecular targets, such as receptors or enzymes, modulating cellular signaling pathways.
Comparación Con Compuestos Similares
While 4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique, it shares structural features with related compounds like pyrazolo[3,4-d]pyrimidines and benzimidazoles.
Propiedades
Fórmula molecular |
C11H15ClN4 |
|---|---|
Peso molecular |
238.72 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-1-pentan-3-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H15ClN4/c1-4-8(5-2)16-11-9(6-13-16)10(12)14-7(3)15-11/h6,8H,4-5H2,1-3H3 |
Clave InChI |
AXBSWAAOJAVQOD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N1C2=C(C=N1)C(=NC(=N2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
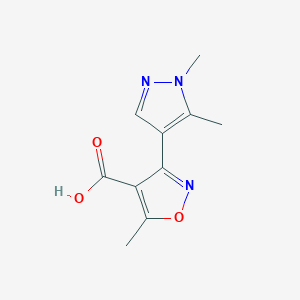


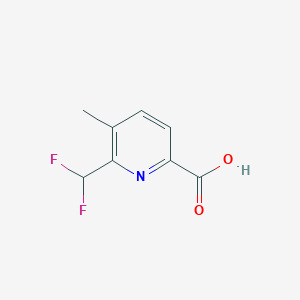
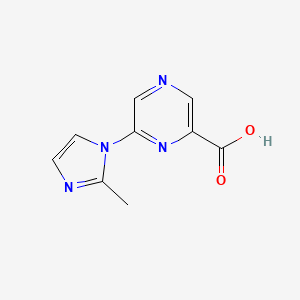
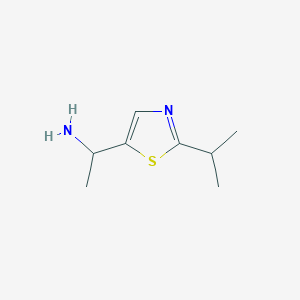
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)

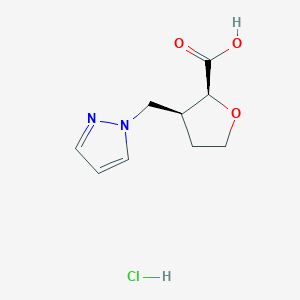
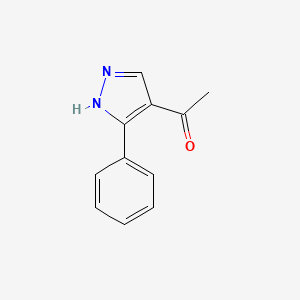
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
